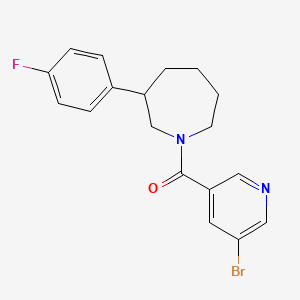

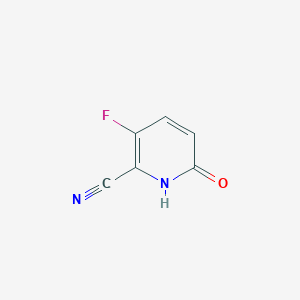

![molecular formula C23H24ClN3O2 B2504830 N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1251580-94-5](/img/structure/B2504830.png)

N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide is a compound that can be inferred to have biological activity based on the structure-activity relationships of similar nicotinamide derivatives. Nicotinamide derivatives have been studied for their potential as inhibitors of gastric H+/K(+)-ATPase, which is a key enzyme in the regulation of gastric acid secretion. These compounds are of interest in the treatment of acid-related gastrointestinal disorders .

Synthesis Analysis

The synthesis of related nicotinamide derivatives involves the conversion of inactive precursors into their active forms under acidic conditions. For instance, a series of N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides were synthesized and activated into 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridines, which showed inhibitory activity against gastric H+/K(+)-ATPase . Another related synthesis involves the creation of a key intermediate of the herbicide nicosulfuron from 2-chloronicotinic acid, which is sulfhydrylated by thiourea . Although the specific synthesis of this compound is not detailed in the provided papers, these examples provide insight into the types of chemical reactions and processes that might be involved in its synthesis.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly described in the provided papers. However, the structure is likely to be complex, given the presence of multiple functional groups such as the allyl group, sulfonyl group, and the phenoxy moiety attached to the nicotinamide core. These functional groups are known to play a significant role in the biological activity of such molecules .

Chemical Reactions Analysis

The chemical reactions involving nicotinamide derivatives typically include activation under acidic conditions, as seen with the conversion of inactive precursors to active forms that inhibit gastric H+/K(+)-ATPase . Additionally, the palladium-catalyzed N-allylation of amino acids with 1,1-dimethylallyl alcohol in water is a related reaction that could potentially be applied to the synthesis or modification of N-allyl nicotinamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the papers. However, similar compounds such as 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridyl)nicotinamide have been shown to be stable at neutral and weakly acidic pH, which is an important characteristic for potential therapeutic agents . The stability and solubility of such compounds in various environments are critical for their bioavailability and efficacy.

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds, such as the synthesis of allylic derivatives and their molecular structures, highlights the importance of allyl groups in medicinal chemistry and organic synthesis. For instance, Hwang et al. (2006) explored the synthesis, molecular structure, and characterization of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, revealing insights into molecular interactions and potential pharmacological applications (Hwang et al., 2006).

Pharmacological Potential

Nicotinamide-based structures, similar to the one mentioned, are often investigated for their biological activities. For example, the study of 2-phenoxy-nicotinamides as potent agonists at the GPBAR1 receptor by Martin et al. (2013) suggests that modifications of the nicotinamide moiety can lead to significant therapeutic potentials, particularly in treating metabolic disorders (Martin et al., 2013).

Anticancer Research

Compounds with dimethoxyphenyl structures have been explored for their anticancer effects. Zheng et al. (2015) investigated the anti-cancer effects of a compound with a 3,5-dimethoxyphenyl allyl group, showing its potential in inducing apoptotic cell death in colon cancer cell lines, highlighting the relevance of such structural motifs in designing anticancer agents (Zheng et al., 2015).

properties

IUPAC Name |

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c1-13-5-4-6-14(2)21(13)26-20(28)12-27-10-9-19-17(11-27)23(29)16-7-8-18(24)15(3)22(16)25-19/h4-8H,9-12H2,1-3H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFWQECYCTZQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)

![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)

![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)